molecular formula C7H8FNO2S B13630018 3-Amino-5-methylbenzenesulfonyl fluoride

3-Amino-5-methylbenzenesulfonyl fluoride

Cat. No.: B13630018
M. Wt: 189.21 g/mol
InChI Key: IQNFFFJNUDMDQI-UHFFFAOYSA-N
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Description

3-Amino-5-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of an amino group and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methylbenzenesulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-Amino-5-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) under mild conditions . This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides, including this compound, often involves a chlorine-fluorine exchange reaction. This process typically uses phase transfer catalysts like 18-crown-6-ether in acetonitrile to enhance the efficiency of the reaction . The generated sulfonyl chloride intermediates are then converted to sulfonyl fluorides under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamines.

Scientific Research Applications

3-Amino-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inactivate enzymes by modifying their active sites, making it a valuable tool in biochemical research . The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues, leading to the formation of stable adducts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an amino group and a sulfonyl fluoride group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

3-amino-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,9H2,1H3

InChI Key

IQNFFFJNUDMDQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)F)N

Origin of Product

United States

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